molecular formula C24H21F3N2O3 B303974 N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

货号 B303974
分子量: 442.4 g/mol
InChI 键: SZYGTETXSNZVHG-BKUYFWCQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide, also known as STF-62247, is a small molecule inhibitor that targets the metabolic enzyme glucose transporter 1 (GLUT1). GLUT1 is overexpressed in many cancer cells and is essential for their survival, making it an attractive target for cancer therapy.

作用机制

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide inhibits GLUT1, a membrane protein that transports glucose into cells. GLUT1 is overexpressed in many cancer cells and is essential for their survival. By inhibiting GLUT1, N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide reduces glucose uptake and lactate production in cancer cells, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide has been shown to have a selective effect on cancer cells, with little to no effect on normal cells. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to decreased tumor growth and improved survival in preclinical models. N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide has also been shown to enhance the anti-tumor effects of other cancer therapies, such as radiation and chemotherapy.

实验室实验的优点和局限性

One advantage of N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to enhance the anti-tumor effects of other cancer therapies. One limitation of N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its limited bioavailability, which can limit its effectiveness in some cancer types.

未来方向

There are several future directions for research on N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide. One direction is the development of more potent and selective inhibitors of GLUT1. Another direction is the investigation of the combination of N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide with other cancer therapies, such as immunotherapy. Additionally, the use of N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide as a diagnostic tool to identify GLUT1-overexpressing tumors may have clinical applications. Finally, the investigation of the role of GLUT1 in other diseases, such as diabetes and neurodegenerative disorders, may provide new avenues for therapeutic intervention.
Conclusion:
In conclusion, N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide is a promising small molecule inhibitor that targets the metabolic enzyme GLUT1 in cancer cells. Its specificity for cancer cells and ability to enhance the anti-tumor effects of other cancer therapies make it an attractive target for cancer therapy. Further research is needed to optimize its effectiveness and investigate its potential in other diseases.

合成方法

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide was first synthesized by researchers at the National Cancer Institute (NCI) in the United States. The synthesis method involves a series of chemical reactions starting with 3,4-dimethylbenzaldehyde and 2-furylboronic acid, followed by coupling with a trifluoromethylbenzylamine and vinyl borate to form the key intermediate. This intermediate is then treated with N,N-dimethylformamide and triethylamine to form the final product, N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide.

科学研究应用

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit glucose uptake and lactate production in cancer cells, leading to decreased cell proliferation and increased cell death. In vivo studies have demonstrated that N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide can inhibit tumor growth and improve survival in mouse models of cancer.

属性

产品名称

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

分子式

C24H21F3N2O3

分子量

442.4 g/mol

IUPAC 名称

N-[(Z)-1-(furan-2-yl)-3-oxo-3-[[2-(trifluoromethyl)phenyl]methylamino]prop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H21F3N2O3/c1-15-9-10-17(12-16(15)2)22(30)29-21(13-19-7-5-11-32-19)23(31)28-14-18-6-3-4-8-20(18)24(25,26)27/h3-13H,14H2,1-2H3,(H,28,31)(H,29,30)/b21-13-

InChI 键

SZYGTETXSNZVHG-BKUYFWCQSA-N

手性 SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=CC=C3C(F)(F)F)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C

规范 SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。